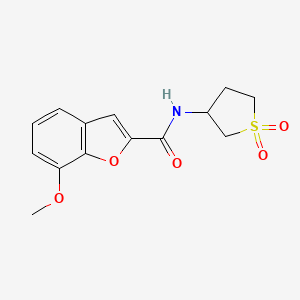

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as ML332, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action and biochemical and physiological effects. In

Applications De Recherche Scientifique

- Researchers have discovered that this compound acts as a GIRK channel activator. GIRK channels play a crucial role in regulating neuronal excitability and neurotransmitter release. By enhancing GIRK channel activity, this compound could potentially impact neurological disorders, such as epilepsy or pain management .

- Although not widely explored, some studies have investigated the antibacterial properties of related compounds. For instance, novel thiadiazole-based molecules, which share structural similarities with our compound, have demonstrated antibacterial effects against pathogenic bacteria like Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .

- During lead optimization efforts, researchers identified derivatives of this compound with improved metabolic stability compared to prototypical urea-based compounds. These findings suggest potential applications in drug development, where metabolic stability is critical for pharmacokinetics .

- The compound falls within the category of “chemical probes.” These are small molecules used to investigate biological processes, validate drug targets, and explore cellular pathways. Researchers can employ this compound to study GIRK channels and related signaling pathways .

- Given its GIRK channel activation properties, this compound might be relevant in the context of neurological disorders, including epilepsy, neuropathic pain, and mood disorders. Further research is needed to explore its therapeutic potential .

- Scientists can use this compound as part of SAR studies to understand how specific structural modifications affect its biological activity. Such studies contribute to rational drug design and optimization .

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

Antibacterial Activity

Metabolic Stability Enhancement

Chemical Probes

Neurological Disorders and Pain Management

Structure-Activity Relationship (SAR) Studies

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of GIRK channels . By binding to these channels, it increases their activity, allowing more potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(16)15-10-5-6-21(17,18)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJANCWCTLPAIPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)

![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)

![2-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-4-carboxamide](/img/structure/B2404820.png)

![(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2404821.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)

![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)